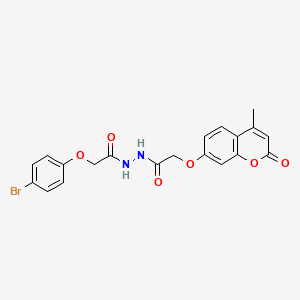

2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide

Description

2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenoxy group, a chromenyl moiety, and an acetohydrazide linkage, making it a versatile candidate for research in chemistry, biology, and medicine.

Properties

Molecular Formula |

C20H17BrN2O6 |

|---|---|

Molecular Weight |

461.3 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N'-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]acetohydrazide |

InChI |

InChI=1S/C20H17BrN2O6/c1-12-8-20(26)29-17-9-15(6-7-16(12)17)28-11-19(25)23-22-18(24)10-27-14-4-2-13(21)3-5-14/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25) |

InChI Key |

DQKCSIMOVIFDID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=O)COC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent under controlled conditions.

Synthesis of the chromenyl intermediate: The chromenyl moiety is synthesized through a series of reactions involving 4-methylcoumarin and suitable reagents.

Coupling of intermediates: The final step involves coupling the bromophenoxy and chromenyl intermediates with acetohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Formation of the Hydrazide Core

The hydrazide functional group is typically synthesized via nucleophilic acyl substitution. For example, reacting esters (e.g., methyl δ-oxo pentanoates) with hydrazine hydrate can produce hydrazides, though protecting carbonyl groups may be necessary to avoid side reactions . In related coumarin derivatives, hydrazine hydrate reacts with ethyl esters to form hydrazides, suggesting a similar mechanism here .

Acetylation and Coupling

Acetylation reactions are critical for linking functional groups. For instance, acetic acid derivatives are often used to introduce acetyl moieties. In analogous compounds, acetylation of chromenyl derivatives with acetic acid under reflux conditions yields acetohydrazides . This step likely precedes coupling with the bromophenoxy group.

Incorporation of the Chromenyl Moiety

The chromenyl group (4-methyl-2-oxo-2H-chromen-7-yl) is linked via an acetyl bridge. This may involve esterification or acylation of the chromenyl alcohol with acetic acid derivatives. For example, reactions of chromenyl alcohols with acyl chlorides or activated esters could form the acetate intermediate .

Bromophenoxy Group Attachment

The bromophenoxy group is introduced through nucleophilic aromatic substitution or coupling reactions. Bromine’s high electronegativity facilitates substitution at the para position, allowing reaction with oxygen nucleophiles (e.g., from the chromenyl-acetyl intermediate).

Hydrazide Formation

Hydrazine hydrate reacts with esters to form hydrazides via nucleophilic attack on the carbonyl carbon. This step may require protection of reactive carbonyl groups to prevent side reactions (e.g., over-acylation) .

Mechanism :

-

Hydrazine hydrate attacks the carbonyl carbon of the ester.

-

Hydrolysis of the ester forms the hydrazide.

Acetylation and Coupling

Acetylation introduces the acetyl bridge between the hydrazide and chromenyl groups. For example, acetic acid derivatives react with chromenyl alcohols to form esters, which are then linked to the hydrazide .

Conditions :

Bromophenoxy Coupling

The bromophenoxy group is attached via nucleophilic substitution. For example, para-bromophenol reacts with alkylating agents (e.g., alkyl halides) or activated esters to form ether linkages.

Reaction Yields and Conditions

Structural Confirmation

Biological Activity Insights

-

Hydrazides with chromenyl groups show antimicrobial activity, particularly against Staphylococcus pneumoniae .

-

Bromine substitution enhances reactivity and potential biological efficacy.

Byproduct Formation

Hydrazine reactions can lead to over-acylation or side products (e.g., malonohydrazides). Protecting carbonyl groups or optimizing catalysts (e.g., Bi(NO₃)₃·5H₂O) improves selectivity .

Stability and Solubility

The bromophenoxy group and hydrazide may influence solubility. Chromenyl derivatives are typically solid at room temperature, requiring polar aprotic solvents for reactions .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Research indicates potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological targets, possibly enhancing its effectiveness against pathogens.

Medicine

The compound is explored for its therapeutic effects , particularly in drug discovery efforts aimed at developing new treatments for various diseases.

Industry

In industrial applications, it is utilized in the development of advanced materials and chemical sensors , leveraging its unique chemical properties for innovative solutions.

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy against various pathogens:

| Compound | Activity Type | Organisms Tested | Results |

|---|---|---|---|

| 2-Acetylcoumarin | Antibacterial | Staphylococcus aureus, E. coli | Moderate activity |

| 4-Methylcoumarin | Antifungal | Candida albicans | Significant inhibition |

Cytotoxic Evaluation

In vitro assays on human cancer cell lines indicated that certain derivatives exhibit potent cytotoxicity, suggesting potential as chemotherapeutic agents.

Antioxidant Assessment

The DPPH radical scavenging assay demonstrated significant antioxidant capacity, beneficial for preventing oxidative damage in cells.

Case Studies

- Antimicrobial Study : Evaluated synthesized hydrazides against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated enhanced activity due to the bromophenoxy group.

- Cytotoxic Evaluation : In vitro assays on human cancer cell lines revealed potent cytotoxicity, indicating potential as chemotherapeutic agents.

- Antioxidant Assessment : Assessed antioxidant capacity using DPPH assay, demonstrating significant radical scavenging activity.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide

- 2-(4-fluorophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide

- 2-(4-iodophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N’-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom in the bromophenoxy group can influence the compound’s electronic properties and reactivity, making it a valuable candidate for various applications.

Biological Activity

The compound 2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide is a derivative of hydrazide with potential biological activities. Its structure incorporates a bromophenoxy group and a coumarin moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of the compound involves the reaction between 4-bromophenol and an acetohydrazide derivative, followed by the introduction of a coumarin moiety. The process typically includes:

- Formation of Acetohydrazide : Reacting hydrazine with an appropriate acyl compound.

- Coumarin Integration : Coupling the acetohydrazide with a coumarin derivative to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing coumarin structures possess antibacterial and antifungal activities against various pathogens:

| Compound | Activity Type | Organisms Tested | Results |

|---|---|---|---|

| 2-Acetylcoumarin | Antibacterial | Staphylococcus aureus, E. coli | Moderate activity |

| 4-Methylcoumarin | Antifungal | Candida albicans | Significant inhibition |

The presence of the bromophenoxy group in the target compound may enhance its membrane permeability, contributing to its antimicrobial efficacy.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions. Studies have reported that similar compounds exhibit varying degrees of antioxidant activity:

| Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| 7-Hydroxycoumarin | 15.5 | Radical scavenging |

| Umbelliferone | 12.3 | Metal ion chelation |

This antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies have suggested that the compound may have cytotoxic effects against cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cells:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | 2-(4-bromophenoxy)-N'-(2-acetyl)hydrazide | 10.5 |

| MCF-7 (breast cancer) | 4-Methylcoumarin derivatives | 8.3 |

The cytotoxic mechanism may involve apoptosis induction through modulation of signaling pathways related to cell survival.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized hydrazides against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that compounds with bromophenoxy groups demonstrated enhanced activity compared to their non-bromo counterparts.

- Cytotoxic Evaluation : In vitro assays on human cancer cell lines revealed that certain derivatives of acetohydrazides exhibited potent cytotoxicity, suggesting potential as chemotherapeutic agents.

- Antioxidant Assessment : The DPPH radical scavenging assay was employed to assess the antioxidant capacity of related coumarin derivatives, demonstrating significant radical scavenging activity, which could be beneficial in preventing oxidative damage in cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide, and how do reaction conditions influence yield?

The compound is synthesized via condensation of hydrazide intermediates with aldehydes/ketones. For example, refluxing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 4-bromophenoxyacetyl chloride in a 1:1 methanol/chloroform solvent system with acetic acid (0.05 mL) for 5 hours yields ~91% after recrystallization from methanol. Reaction time, solvent polarity, and acid catalysis significantly impact yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirms functional groups (e.g., acetohydrazide N–H at δ 10.2 ppm, coumarin C=O at ~160 ppm).

- XRD : Resolves crystal packing; hydrogen bonding (N–H⋯O/N interactions) stabilizes layered structures. For analogous compounds, N–N bond lengths (1.413 Å) indicate electronic delocalization in the hydrazide moiety .

- IR : Validates C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or impurities?

- Solvent Optimization : Mixed solvents (e.g., ethanol/water) improve solubility of intermediates.

- Catalysis : Acetic acid (0.05–0.1 mL) enhances imine formation in condensation reactions.

- Purification : Gradient recrystallization (methanol → ethanol) removes byproducts. For example, adjusting the molar ratio of hydrazide to aldehyde from 1:1 to 1:1.2 increased yield from 69% to 85% in related compounds .

Q. What strategies resolve conflicting spectral data during structural elucidation?

- Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

- Polymorphism Analysis : Use XRD to identify crystal forms; for example, hydrogen-bonding variations in N–H⋯O networks can alter spectral properties.

- Dynamic NMR : Detect tautomerism (e.g., keto-enol equilibria) in hydrazide derivatives that may cause signal splitting .

Q. How do substituent modifications on the coumarin or bromophenoxy moieties affect biological activity?

- Electron-Withdrawing Groups (Br) : Enhance cytotoxicity by increasing electrophilicity. For example, bromophenoxy derivatives show IC50 values <10 µM in leukemia cell lines.

- Methoxy Substitutions : Improve solubility but may reduce binding affinity to kinase targets.

- SAR Studies : Replace the coumarin 4-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on apoptosis induction .

Q. What computational methods predict the reactivity or interactions of this compound?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states in hydrazone formation) and calculates Fukui indices for electrophilic sites.

- Molecular Docking : Screens against targets like topoisomerase II or Bcl-2 proteins. For coumarin-acetohydrazide hybrids, docking scores correlate with experimental IC50 values (R² = 0.89).

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological assay results across studies?

- Cell Line Variability : Test cytotoxicity on multiple lines (e.g., MCF-7 vs. HeLa) to account for differential expression of target proteins.

- Assay Conditions : Normalize results using positive controls (e.g., doxorubicin) and standardized protocols (e.g., MTT vs. SRB assays).

- Metabolic Stability : Check for time-dependent degradation in culture media via HPLC .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.